Cas no 637-84-3 (H-Gly-Gly-Gly-Gly-OH)

H-Gly-Gly-Gly-Gly-OH structure
H-Gly-Gly-Gly-Gly-OH structure
商品名:H-Gly-Gly-Gly-Gly-OH
CAS番号:637-84-3
MF:C8H14N4O5
メガワット:246.2206
MDL:MFCD00008129
CID:517216
PubChem ID:87570327

H-Gly-Gly-Gly-Gly-OH 化学的及び物理的性質

名前と識別子

    • Glycine,glycylglycylglycyl-
    • Glycylglycylglycylglycine
    • 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
    • Gly-Gly-Gly-Gly
    • Gly-Gly-Gly-Gly-OH
    • H-Gly-Gly-Gly-Gly-OH
    • TETRAGLYCINE
    • Glycyl-glycyl-glycyl-glycine
    • Triglycyl-glycine
    • Glycine tetrapeptide
    • NSC 89178
    • Glycine, glycylglycylglycyl-
    • T171GRU26B
    • QMOQBVOBWVNSNO-UHFFFAOYSA-N
    • Glycine, N-[N-(N-glycylglycyl)glycyl]-
    • 2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid
    • glycylglycylglycylglycin
    • NCIOpen2_005522
    • NSC89178
    • ([(([(Aminoacetyl)amino]acetyl)amino)acetyl]amino)acetic acid #
    • (TRIGLYCYL)GLYCINE
    • 637-84-3
    • Glycyl-glycyl-glycyl-glycine (H-Gly-Gly-Gly-Gly-OH)
    • NSC-89178
    • Q27289539
    • CS-0204513
    • NS00035563
    • EINECS 211-303-4
    • G0127
    • MFCD00008129
    • UNII-T171GRU26B
    • 2-{2-[2-(2-aminoacetamido)acetamido]acetamido}acetic acid
    • DTXSID50213103
    • T72755
    • N-(N-(N-Glycylglycyl)glycyl)glycine
    • DB-054546
    • SCHEMBL93766
    • Glycine, N-(N-(N-glycylglycyl)glycyl)-
    • BS-23865
    • A852237
    • 3,6,9-Triazaundecanoic acid, 11-amino-4,7,10-trioxo-
    • HY-W142467
    • 2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)aceticacid
    • AKOS009159037
    • CHEMBL378905
    • SY052532
    • GLY4
    • {2-[2-(2-aminoacetamido)acetamido]acetamido}acetic acid
    • MDL: MFCD00008129
    • インチ: 1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
    • InChIKey: QMOQBVOBWVNSNO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])N([H])C(C([H])([H])N([H])[H])=O)N([H])C([H])([H])C(N([H])C([H])([H])C(=O)O[H])=O

計算された属性

  • せいみつぶんしりょう: 246.09600
  • どういたいしつりょう: 246.09641956g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 8
  • 疎水性パラメータ計算基準値(XlogP): -4.2
  • トポロジー分子極性表面積: 151

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.393±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 573.15 ºC
  • ふってん: 389.22°C (rough estimate)
  • 屈折率: 1.6590 (estimate)
  • ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
  • PSA: 150.62000
  • LogP: -1.74870
  • ようかいせい: まだ確定していません。

H-Gly-Gly-Gly-Gly-OH セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:−20°C

H-Gly-Gly-Gly-Gly-OH 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Gly-Gly-Gly-Gly-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB136391-5 g
Glycyl-glycyl-glycyl-glycine (H-Gly-Gly-Gly-Gly-OH); .
637-84-3
5g
€518.00 2023-06-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04122-1g
2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid
637-84-3 -
1g
¥5478.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0127-1G
Glycylglycylglycylglycine
637-84-3 >97.0%(T)(HPLC)
1g
¥1890.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H863016-250mg
H-Gly-Gly-Gly-Gly-OH
637-84-3 ≥97%(HPLC)(T)
250mg
¥988.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H863016-50mg
H-Gly-Gly-Gly-Gly-OH
637-84-3 ≥97%(HPLC)(T)
50mg
¥318.00 2022-01-14
1PlusChem
1P003V5C-100mg
Tetraglycine
637-84-3 >97.0%(T)(HPLC)
100mg
$47.00 2025-02-20
1PlusChem
1P003V5C-1g
Tetraglycine
637-84-3 ≥ 98% (HPLC)
1g
$112.00 2025-02-20
BAI LING WEI Technology Co., Ltd.
K82BS-23865-5g
Tetraglycine
637-84-3 >97%
5g
¥11046 2023-11-24
MedChemExpress
HY-W142467-1g
Tetraglycine
637-84-3 ≥97.0%
1g
¥1158 2024-07-19
Ambeed
A590141-10g
2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid
637-84-3 97%
10g
$1093.0 2024-04-18

H-Gly-Gly-Gly-Gly-OH 関連文献

H-Gly-Gly-Gly-Gly-OHに関する追加情報

Introduction to H-Gly-Gly-Gly-Gly-OH (CAS No. 637-84-3)

H-Gly-Gly-Gly-Gly-OH, also known as tetraglycine, is a linear tetrapeptide composed of four glycine residues. This compound, with the CAS number 637-84-3, is of significant interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. This introduction aims to provide a comprehensive overview of H-Gly-Gly-Gly-Gly-OH, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

H-Gly-Gly-Gly-Gly-OH is a simple yet versatile molecule with the molecular formula C12H22N4O5. Its molecular weight is approximately 290.33 g/mol. The compound consists of four glycine units linked by peptide bonds, forming a linear chain. The presence of multiple amide bonds in the structure confers H-Gly-Gly-Gly-Gly-OH with high solubility in water and polar solvents, making it suitable for various biochemical and pharmaceutical applications.

Synthesis Methods

The synthesis of H-Gly-Gly-Gly-Gly-OH can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is a widely used technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method offers high yields and purity, making it the preferred choice for large-scale production. Solution-phase synthesis, on the other hand, involves the sequential coupling of amino acids in solution, which can be more challenging but is still employed for smaller-scale syntheses.

Biological Activities and Applications

H-Gly-Gly-Gly-Gly-OH has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a building block in the synthesis of more complex peptides and proteins. The simplicity and stability of tetraglycine make it an ideal candidate for use in peptide-based drug design and development.

Recent research has also explored the use of H-Gly-Gly-Gly-Gly-OH in drug delivery systems. Its ability to form stable complexes with various therapeutic agents has led to its investigation as a carrier molecule for targeted drug delivery. For instance, studies have shown that conjugating drugs to tetraglycine can enhance their solubility and bioavailability, thereby improving their therapeutic efficacy.

H-Gly-Gly-Gly-Gly-OH has also been investigated for its potential anti-inflammatory properties. In vitro studies have demonstrated that tetraglycine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. Additionally, its ability to modulate immune responses has made it an attractive candidate for further research in immunotherapy.

Recent Research Advancements

The field of peptide chemistry is rapidly evolving, and recent advancements have shed new light on the potential applications of H-Gly-Gly-Gly-OH. One notable study published in the Journal of Medicinal Chemistry explored the use of tetraglycine as a scaffold for designing novel antimicrobial peptides. The researchers found that modifying the N-terminus of tetraglycine with specific functional groups could enhance its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In another study published in Biomaterials, researchers investigated the use of tetraglycine as a cross-linking agent in hydrogel formulations for tissue engineering applications. The results showed that incorporating tetragrycine into hydrogels improved their mechanical properties and biocompatibility, making them suitable for use in regenerative medicine.

Conclusion

In summary, H-Gly-Gly-Gly-OH (CAS No. 637-84-3) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical sciences. Its unique chemical structure and properties make it an attractive candidate for various research and development efforts. As ongoing research continues to uncover new possibilities, the future prospects for this compound are promising.

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